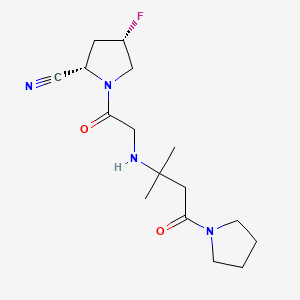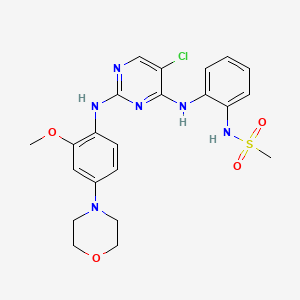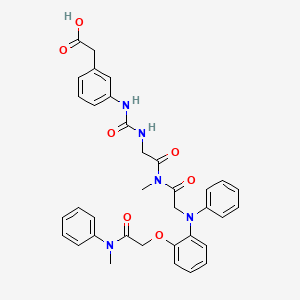
DBPR108
Vue d'ensemble
Description
Il est principalement utilisé en tant que traitement d'appoint pour les patients atteints de diabète de type 2 dont la glycémie n'est pas suffisamment contrôlée par la metformine . Ce composé s'est avéré prometteur dans les essais cliniques et a été accepté pour une nouvelle demande de médicament par l'Administration nationale des produits médicaux en Chine .
Méthodes De Préparation
Voies de synthèse et conditions de réaction
DBPR-108 est synthétisé par une série de réactions chimiques impliquant des dérivés de dipeptides. La synthèse implique la formation d'un inhibiteur de la DPP-4 puissant, sélectif et biodisponible par voie orale avec une valeur de CI50 de 15 nM . La voie de synthèse détaillée et les conditions de réaction sont propriétaires et ne sont pas divulguées publiquement.
Méthodes de production industrielle
La production industrielle du DBPR-108 implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le composé est produit sous forme solide et peut être dissous dans des solvants tels que le DMSO pour une utilisation ultérieure .
Analyse Des Réactions Chimiques
Types de réactions
DBPR-108 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels de la molécule.
Substitution : Des réactions de substitution peuvent se produire à des sites spécifiques de la molécule pour former différents dérivés.
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions impliquant le DBPR-108 comprennent des agents oxydants, des agents réducteurs et divers catalyseurs. Les conditions de ces réactions sont généralement contrôlées pour garantir la formation du produit souhaité.
Principaux produits formés
Les principaux produits formés à partir des réactions de DBPR-108 comprennent ses dérivés oxydés et réduits, qui peuvent être étudiés plus avant pour leur activité biologique et leurs applications thérapeutiques potentielles.
Applications de la recherche scientifique
DBPR-108 a un large éventail d'applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé modèle pour étudier l'inhibition de la DPP-4 et ses effets sur diverses voies biochimiques.
Biologie : Enquêté pour son rôle dans la modulation du métabolisme du glucose et ses effets potentiels sur d'autres voies métaboliques.
Médecine : Principalement utilisé dans le traitement du diabète de type 2 en tant que traitement d'appoint de la metformine. Il s'est avéré prometteur dans les essais cliniques pour son efficacité et sa sécurité.
Mécanisme d'action
DBPR-108 exerce ses effets en inhibant l'activité de la dipeptidyl peptidase-4 (DPP-4), une enzyme qui dégrade les hormones incrétines. En inhibant la DPP-4, DBPR-108 augmente les niveaux d'hormones incrétines actives, ce qui à son tour augmente la sécrétion d'insuline et diminue la libération de glucagon . Cela conduit à une meilleure maîtrise de la glycémie chez les patients atteints de diabète de type 2.
Applications De Recherche Scientifique
DBPR-108 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying DPP-4 inhibition and its effects on various biochemical pathways.
Biology: Investigated for its role in modulating glucose metabolism and its potential effects on other metabolic pathways.
Medicine: Primarily used in the treatment of type 2 diabetes as an add-on therapy to metformin. It has shown promise in clinical trials for its efficacy and safety.
Mécanisme D'action
DBPR-108 exerts its effects by inhibiting the activity of dipeptidyl peptidase-4 (DPP-4), an enzyme that degrades incretin hormones. By inhibiting DPP-4, DBPR-108 increases the levels of active incretin hormones, which in turn enhance insulin secretion and decrease glucagon release . This leads to improved glucose control in patients with type 2 diabetes.
Comparaison Avec Des Composés Similaires
Composés similaires
Sitagliptine : Un autre inhibiteur de la DPP-4 utilisé dans le traitement du diabète de type 2.
Saxagliptine : Un inhibiteur de la DPP-4 avec des mécanismes d'action similaires.
Linagliptine : Connue pour sa grande sélectivité et sa puissance en tant qu'inhibiteur de la DPP-4.
Unicité du DBPR-108
DBPR-108 est unique en raison de sa grande sélectivité pour la DPP-4 par rapport à d'autres dipeptidyl peptidases telles que la DPP-8 et la DPP-9 . Cette sélectivité réduit le potentiel d'effets hors cible et améliore son profil de sécurité. De plus, le DBPR-108 a montré des effets à longue durée d'action, ce qui en fait un candidat prometteur pour le traitement du diabète de type 2 .
Propriétés
IUPAC Name |
(2S,4S)-4-fluoro-1-[2-[(2-methyl-4-oxo-4-pyrrolidin-1-ylbutan-2-yl)amino]acetyl]pyrrolidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25FN4O2/c1-16(2,8-14(22)20-5-3-4-6-20)19-10-15(23)21-11-12(17)7-13(21)9-18/h12-13,19H,3-8,10-11H2,1-2H3/t12-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQKSCYBKUIDZEI-STQMWFEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2CC(CC2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CC(=O)N1CCCC1)NCC(=O)N2C[C@H](C[C@H]2C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25FN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186426-66-3 | |
| Record name | DBPR-108 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186426663 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PRUSOGLIPTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E329HG23ZT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(aminomethyl)-2,6-dimethylphenyl]-5-(2,5-dichlorophenyl)furan-2-carboxamide;hydrochloride](/img/structure/B606899.png)

![3-[2-({[(2-cyanophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B606901.png)


![1-(4-((3'-Chloro-6-methoxy-[1,1'-biphenyl]-3-yl)methyl)phenyl)urea](/img/structure/B606913.png)




